1-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride
Description
1-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride is a chemical compound characterized by its unique structure, which includes a phenyl group attached to an ethanamine moiety, and a 3-phenyl-1,2,4-oxadiazole ring
Properties
IUPAC Name |
1-phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O.ClH/c17-14(12-7-3-1-4-8-12)11-15-18-16(19-20-15)13-9-5-2-6-10-13;/h1-10,14H,11,17H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCADLRROAGRQAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CC(C3=CC=CC=C3)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride typically involves multiple steps. One common method includes the cyclization of benzophenone hydrazide followed by nucleophilic alkylation. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides or alkyl groups can be introduced using appropriate reagents and conditions.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce phenolic derivatives, while reduction can lead to the formation of amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological studies, particularly in the development of new drugs and therapeutic agents.
Medicine: Research has explored its use in treating various diseases, including cancer and infectious diseases.
Industry: Its unique properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses that can be harnessed for therapeutic purposes.
Comparison with Similar Compounds
1-Phenyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine hydrochloride can be compared to other similar compounds, such as 1,2,4-oxadiazoles and related derivatives These compounds share structural similarities but may differ in their functional groups and biological activities
List of Similar Compounds
1,2,4-Oxadiazoles
3-Phenyl-1,2,4-oxadiazol-5(4H)-one
2-(1,2,4-Oxadiazol-5-yl)anilines
1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
